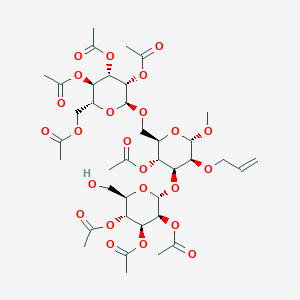
5-Chloro-2-hydroxy-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-4-iodopyridine is a chemical compound with the molecular formula C5H3ClINO . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of 5-Chloro-2-hydroxy-4-iodopyridine is 255.44 . The molecular formula is C5H3ClINO . The canonical SMILES string representation is C1=C(C(=CNC1=O)Cl)I .Aplicaciones Científicas De Investigación
Synthesis of Structurally Complex Molecules
5-Chloro-2-hydroxy-4-iodopyridine serves as a versatile intermediate in the synthesis of structurally complex molecules. Its reactivity is leveraged to create diverse structural manifolds, facilitating the synthesis of various halopyridines and pyridinecarboxylic acids. This is achieved through basicity gradient-driven isomerization and subsequent reactions, highlighting its utility in developing novel compounds for pharmaceutical and material science research (Schlosser & Bobbio, 2002).
Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines
The compound's unexpected reactivity under certain conditions leads to the formation of iodo[1,3]dioxolo[4,5-c]pyridines, a discovery that opens up new avenues for synthesizing pyridine-containing macrocycles. This showcases its potential in creating novel heterocyclic structures, which are of significant interest in the development of new drugs and materials (Lechel et al., 2012).
Halogen-rich Building Blocks for Medicinal Chemistry
5-Chloro-2-hydroxy-4-iodopyridine and its derivatives are highlighted as halogen-rich intermediates for constructing pentasubstituted pyridines. These compounds are essential building blocks in medicinal chemistry, offering pathways to synthesize compounds with potential biological activities. Their unique halogenation pattern provides a foundation for creating diverse functionalized molecules, demonstrating the importance of such intermediates in drug discovery (Wu et al., 2022).
Reactivity and Synthesis Flexibility
The reactivity of 5-Chloro-2-hydroxy-4-iodopyridine towards different reagents is studied, revealing its flexibility in synthesis applications. It is used to investigate deprotonation, carboxylation, and iodination reactions, showcasing its role in creating various functional groups. This reactivity is crucial for developing new synthetic methodologies, enabling the creation of compounds with desired properties for further research (Bobbio & Schlosser, 2001).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as 2-iodopyridine and 2-chloro-4-iodopyridine have been used in various chemical reactions , suggesting that 5-Chloro-2-hydroxy-4-iodopyridine may also interact with a variety of biological targets.
Mode of Action
It’s known that substituted pyrimidines and pyridines are used in compositions for the treatment of acute, inflammatory, and neuropathic pain, dental pain, and general headache . This suggests that 5-Chloro-2-hydroxy-4-iodopyridine may interact with its targets to modulate pain signaling pathways.
Result of Action
Given its potential use in pain management , it may exert its effects by modulating cellular signaling pathways related to pain perception.
Propiedades
IUPAC Name |
5-chloro-4-iodo-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUZXMHAZKSDMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670590 |
Source


|
| Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1125410-07-2 |
Source


|
| Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)


![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)